molecular formula C11H15NO3 B13279141 N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine

N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine

Cat. No.: B13279141
M. Wt: 209.24 g/mol
InChI Key: OBOGWTBOEBUIAN-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine ( 1251328-87-6) is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a research chemical offered in high purity for scientific investigation. This compound is a derivative of 1,3-benzodioxol-5-amine and is structurally characterized by the N-(1-methoxypropan-2-yl) substitution . Its structure places it within a class of compounds known to have research applications in neuroscience and pharmacology, particularly as an N-methoxy derivative of 3,4-methylenedioxyamphetamine (MDMEO) for studying receptor interactions . This product is intended for research purposes only and is not for human or veterinary use. Researchers should consult the safety data and handle this compound with appropriate precautions, including the use of personal protective equipment .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C11H15NO3/c1-8(6-13-2)12-9-3-4-10-11(5-9)15-7-14-10/h3-5,8,12H,6-7H2,1-2H3

InChI Key

OBOGWTBOEBUIAN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthesis of the Chiral Amine Moiety: (S)-1-Methoxypropan-2-amine

The chiral amine side chain, (S)-1-methoxypropan-2-amine, is a key intermediate in the preparation of N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine. A highly efficient biocatalytic method has been developed for its synthesis:

  • Biocatalytic transamination of methoxyacetone with isopropylamine produces (S)-1-methoxypropan-2-amine with excellent enantiomeric purity (>99% ee) and high conversion (97%) within 7 hours under vacuum conditions.
  • This process integrates enzyme engineering, fermentation, and reaction optimization to overcome kinetic and thermodynamic limitations, achieving economically viable production at 2 M concentration (18 wt%) of the chiral amine.
  • The reaction conditions typically involve a vacuum environment at 50°C to facilitate removal of by-products and drive the equilibrium toward amine formation.

This biocatalytic approach is advantageous for producing the chiral amine in enantiomerically pure form, which is critical for the biological activity of the final compound.

Preparation of the Benzodioxole Core and Functionalization

The benzodioxole ring system, 2H-1,3-benzodioxol-5-amine, is synthesized and functionalized through multi-step organic synthesis routes involving:

  • Formation of the 1,3-benzodioxole ring by cyclization reactions starting from catechol derivatives.
  • Introduction of the amino group at the 5-position on the benzodioxole ring, often via nitration followed by reduction or direct amination strategies.
  • The benzodioxole intermediates can be prepared using various cyclization and substitution methods, often employing mild bases and inert solvents to maintain ring integrity.

Patent literature describes processes for preparing related benzodioxole derivatives using bases such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (-78°C to 50°C), followed by aqueous quenching and extraction steps.

Coupling of the Chiral Amine to the Benzodioxole Core

The final step involves coupling the chiral (S)-1-methoxypropan-2-amine to the 5-amino position of the benzodioxole ring to form this compound:

  • This can be achieved via nucleophilic substitution or reductive amination techniques, depending on the functional groups present on the benzodioxole intermediate.
  • Typical solvents include inert organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethyl acetate.
  • Bases like LiHMDS or potassium tert-butoxide (t-BuOK) are used to deprotonate intermediates and facilitate coupling.
  • Reaction temperatures are carefully controlled between -78°C and 50°C to optimize yield and minimize side reactions.
  • Workup involves aqueous quenching with ammonium chloride solution, extraction with organic solvents, drying over anhydrous sodium sulfate, and purification by column chromatography.

Summary Table of Preparation Steps

Step Reaction Type Reagents / Conditions Notes
1 Biocatalytic transamination Methoxyacetone + Isopropylamine, enzyme catalyst, vacuum, 50°C Produces (S)-1-methoxypropan-2-amine, >99% ee
2 Benzodioxole ring formation Catechol derivatives, cyclization agents, mild base Forms 1,3-benzodioxole core
3 Amination of benzodioxole Nitration/reduction or direct amination Introduces amino group at 5-position
4 Coupling reaction LiHMDS or t-BuOK base, THF or DMF solvent, -78°C to 50°C Forms this compound
5 Workup and purification NH4Cl aqueous quench, EtOAc extraction, drying, chromatography Isolates and purifies final compound

Research Findings and Considerations

  • The biocatalytic synthesis of the chiral amine moiety is well-documented to provide high enantiomeric excess and yield, critical for downstream coupling and biological activity.
  • The choice of solvent and base in the coupling step significantly affects the reaction kinetics and product purity. Polar aprotic solvents like DMF and THF are preferred for their inertness and solvation properties.
  • Temperature control during the coupling reaction is essential to avoid side reactions such as racemization or decomposition of sensitive intermediates.
  • The use of LiHMDS as a strong, non-nucleophilic base facilitates deprotonation and nucleophilic attack without interfering with the benzodioxole ring system.
  • Purification by column chromatography after aqueous workup ensures removal of unreacted starting materials and by-products, yielding analytically pure this compound.

This detailed synthesis approach integrates enzymatic biocatalysis for the chiral amine and classical organic synthesis for the benzodioxole core and coupling, providing a robust route to this compound with high purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

MSNBA (N-(4-Methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine)
  • Structure : Contains a 4-methanesulfonyl-2-nitrophenyl substituent on the benzodioxol-5-amine core.
  • Activity : A selective GLUT5 transporter inhibitor with IC₅₀ values of 5.8 mM in MCF7 cells and 0.10 mM in proteoliposome assays .
  • Key Difference : The electron-withdrawing nitro and sulfonyl groups enhance GLUT5 binding affinity compared to the target compound’s methoxypropan-2-yl group.
MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine)
  • Structure : Features an N-methyl-2-butanamine chain attached to the benzodioxol-5-amine core.
  • Activity: Acts as an entactogen, producing MDMA-like discriminative stimuli in rats without hallucinogenic effects. Stereoselectivity is observed, with the (+)-isomer being more potent .
  • Key Difference : The extended alkyl chain in MBDB enhances serotonin receptor interactions, unlike the shorter methoxypropan-2-yl group in the target compound.
N-(2-Bromo-4-fluorophenyl)-2H-1,3-benzodioxol-5-amine
  • Structure : Substituted with a halogenated aryl group (2-bromo-4-fluorophenyl).
  • Synthesis : Prepared via nucleophilic aromatic substitution using 2-bromo-4-fluoroaniline and a benzodioxol triflate precursor .
Compound A (α2C-AR Agonist)
  • Structure : [N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea].
  • Activity : Selective α2C-adrenergic receptor agonist with poor brain penetration, investigated for peripheral vasoconstriction .
  • Key Difference : The benzoxazine core and urea functionality differentiate it from benzodioxol-5-amine derivatives.

Comparative Analysis Table

Compound Name Substituent Molecular Weight (g/mol) Key Activity/Application Reference
N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine N-(1-methoxypropan-2-yl) 223.26 (calculated) Unknown; structural analog studies
MSNBA N-(4-methanesulfonyl-2-nitrophenyl) 376.33 GLUT5 inhibition (IC₅₀: 0.10 mM)
MBDB N-methyl-2-butanamine 207.27 Entactogen (serotonergic activity)
N-(2-Bromo-4-fluorophenyl)-2H-1,3-benzodioxol-5-amine 2-bromo-4-fluorophenyl 314.16 Synthetic intermediate
Compound A Benzoxazine-urea derivative 345.39 α2C-AR agonist (peripheral effects)

Key Structural-Activity Relationships (SAR)

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., nitro, sulfonyl in MSNBA): Enhance binding to transporters like GLUT5. Alkyl Chain Length (e.g., MBDB’s butanamine vs. target’s methoxypropan-2-yl): Longer chains improve CNS penetration and receptor affinity.

Stereochemical Considerations :

  • MBDB’s (+)-isomer exhibits greater potency than the (-)-isomer, highlighting the importance of chirality in receptor binding .

Biological Activity

N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine, also known by its CAS number 1251328-87-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

  • Chemical Formula: C11_{11}H15_{15}NO3_{3}
  • Molecular Weight: 209.24 g/mol
  • CAS Registry Number: 1251328-87-6
  • InChI Key: Not specified in the available data.

Structural Characteristics

The structure of this compound features a benzodioxole moiety which is known for its diverse pharmacological properties. The presence of the methoxypropan group may influence its solubility and interaction with biological targets.

Pharmacological Profile

The biological activity of this compound has been explored through various studies, indicating potential applications in pharmacology.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects. A study published in PubMed highlighted the structural relationship between benzodioxole derivatives and their serotonin receptor affinity, suggesting that this compound may also interact with serotonin pathways to exert mood-enhancing effects .

Neuroprotective Effects

Another aspect of interest is the neuroprotective potential of this compound. Studies have shown that benzodioxole derivatives can protect neuronal cells from oxidative stress and apoptosis. The mechanism is believed to involve the modulation of antioxidant enzyme activities and reduction of inflammatory markers .

Toxicological Data

Toxicity assessments are crucial for understanding the safety profile of any new compound. The U.S. EPA's ToxValDB provides insights into the human health toxicity data relevant to this compound. Preliminary data suggest low acute toxicity; however, long-term studies are necessary to establish comprehensive safety profiles .

Study on Antidepressant Effects

A notable study involved administering various benzodioxole derivatives to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms correlated with increased serotonin levels in the brain .

Neuroprotection in Cellular Models

In vitro studies demonstrated that this compound could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents. The protective effect was attributed to enhanced mitochondrial function and decreased levels of reactive oxygen species (ROS) .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
NeuroprotectiveReduced cell death in neuronal cultures
ToxicityLow acute toxicity

Comparison with Related Compounds

Compound NameMolecular WeightAntidepressant ActivityNeuroprotective Activity
N-(1-Methoxypropan-2-yl)-2H-benzodioxol-5-amine209.24 g/molYesYes
4-(2H-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine267.31 g/molYesYes

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1-Methoxypropan-2-yl)-2H-1,3-benzodioxol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of 2H-1,3-benzodioxol-5-amine with 1-methoxypropan-2-yl halides (e.g., chloride or bromide) under basic conditions (e.g., NaH or K₂CO₃). Key parameters include temperature control (40–60°C), solvent selection (polar aprotic solvents like DMF), and reaction time (6–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-priority products. Optimization should focus on minimizing by-products through stoichiometric adjustments and inert atmosphere use .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer : Combine GC-MS (for molecular ion confirmation and fragmentation patterns) and FTIR-ATR (to identify functional groups like methoxy and benzodioxol rings). For detailed stereochemical analysis, use 1H/13C NMR (e.g., methoxy protons at δ 3.2–3.4 ppm, benzodioxol protons at δ 5.9–6.1 ppm). X-ray crystallography via SHELX software is recommended for absolute configuration determination .

Q. What are the critical purity assessment protocols for this compound?

  • Methodological Answer : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Thermal stability analysis via TGA/DSC ensures decomposition profiles align with literature. Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound, and what are the pharmacological implications?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol eluent for enantiomer separation. Pharmacological evaluation via radioligand binding assays (e.g., serotonin receptor subtypes) can reveal stereospecific activity. For example, the (S)-enantiomer may show higher affinity for 5-HT₂A receptors, as seen in structurally related benzodioxol-amines .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., monoamine transporters or cytochrome P450 enzymes). Validate predictions with MD simulations (GROMACS) to assess binding stability. Pair with QSAR models to correlate substituent effects (e.g., methoxy position) with activity .

Q. How to address contradictory bioactivity data in cell-based assays?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ATCC cell lines, serum-free media) and validate via dose-response curves (IC₅₀/EC₅₀ calculations). Use knockout models (CRISPR/Cas9) to confirm target specificity. Contradictions may arise from off-target effects or metabolic instability, requiring metabolite profiling (LC-MS/MS) .

Q. What are the best practices for evaluating metabolic stability and toxicity in preclinical studies?

  • Methodological Answer : Conduct hepatic microsome assays (human/rat) to measure metabolic half-life. Pair with AMES tests for mutagenicity and hERG channel inhibition assays for cardiotoxicity screening. Use in silico tools (e.g., ProTox-II) for preliminary risk assessment .

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